1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate is a complex organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a dioxoisoindoline moiety and an oxolane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate typically involves the reaction of isoindoline derivatives with oxolane carboxylate precursors. One common method involves the use of phthalic anhydride and an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate is unique due to its specific combination of the dioxoisoindoline and oxolane carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H11NO5 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2/t10-/m1/s1 |
InChI Key |
HMQLJJPUSZLJTE-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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